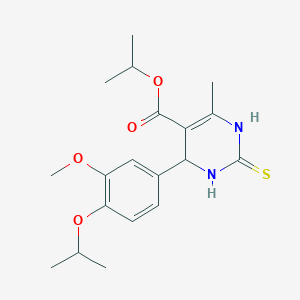
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate, also known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2005 and since then, it has been used as a research tool to investigate the mechanism of action of NF-κB, a key regulator of inflammation and immunity.
Wirkmechanismus
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB-mediated gene expression. The inhibition of NF-κB by this compound has been shown to have anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cell types.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation and survival of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. In animal models, this compound has been shown to have anti-inflammatory effects in various disease models such as colitis, arthritis, and sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is its specificity for NF-κB inhibition. This allows researchers to investigate the role of NF-κB in various diseases without affecting other signaling pathways. However, the use of this compound in in vivo studies is limited by its poor pharmacokinetic properties, including low bioavailability and rapid metabolism. This limits its use to in vitro studies or requires the use of alternative delivery methods such as nanoparticles or liposomes.
Zukünftige Richtungen
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has shown promise as a potential therapeutic agent for various diseases. Future research should focus on improving its pharmacokinetic properties and identifying new delivery methods to enhance its efficacy in vivo. In addition, the role of NF-κB in various diseases is still not fully understood, and further research is needed to investigate its downstream targets and signaling pathways. Finally, the potential use of this compound in combination with other drugs or immunotherapies should be investigated to enhance its therapeutic potential.
Synthesemethoden
The synthesis of Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves a multi-step process that starts with the reaction of 4-isopropoxy-3-methoxybenzaldehyde and 2,4-dichloro-5-methylpyrimidine in the presence of a base to form a key intermediate. This intermediate is then subjected to various reactions including reduction, alkylation, and esterification to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions.
Wissenschaftliche Forschungsanwendungen
Isopropyl 6-(4-isopropoxy-3-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been extensively used as a research tool to investigate the role of NF-κB in various diseases such as cancer, inflammation, and autoimmune disorders. NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, cell proliferation, and apoptosis. Dysregulation of NF-κB has been implicated in the pathogenesis of various diseases, making it an attractive target for drug development.
Eigenschaften
Molekularformel |
C19H26N2O4S |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
propan-2-yl 4-(3-methoxy-4-propan-2-yloxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H26N2O4S/c1-10(2)24-14-8-7-13(9-15(14)23-6)17-16(18(22)25-11(3)4)12(5)20-19(26)21-17/h7-11,17H,1-6H3,(H2,20,21,26) |
InChI-Schlüssel |
YIWLKTKJWSDMPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC(C)C)OC)C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC(C)C)OC)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1',2',3',4'-Tetrahydrospiro[pyrrolidine-3,1'-naphthalene]-2,4-dione](/img/structure/B286054.png)
![N-(4-tert-butylbenzyl)-N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine](/img/structure/B286055.png)

![4-phenyl-1,2,3,4-tetrahydrobenzo[h]isoquinoline](/img/structure/B286058.png)
![6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B286063.png)
![2-Propynyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B286066.png)
![Aceanthryleno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B286070.png)


![5-(2-chlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B286074.png)
![9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286076.png)
![9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286077.png)
![1,3-dimethyl-9-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286078.png)
![9-butyl-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B286079.png)
